molecular formula C22H18FN5O3 B2370646 2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 1904414-42-1

2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No.: B2370646
CAS No.: 1904414-42-1
M. Wt: 419.416
InChI Key: YRQMFLMXVKDCAO-UHFFFAOYSA-N
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Description

2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C22H18FN5O3 and its molecular weight is 419.416. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds with structures related to 2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one have shown promising antimicrobial and antifungal activities. For instance, the design, synthesis, and biological evaluation of novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs demonstrated potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (Desai et al., 2016).

Anticancer Agents

Research on pyrazolopyrimidine derivatives has highlighted their potential as anticancer and anti-5-lipoxygenase agents. These compounds have been synthesized and evaluated for cytotoxic activities against cancer cell lines, offering insights into structure-activity relationships that could guide the development of new anticancer therapies (Rahmouni et al., 2016).

Neuroinflammation Imaging

Novel pyrazolopyrimidines have been synthesized and evaluated as ligands for the translocator protein 18 kDa (TSPO), recognized as an early biomarker for neuroinflammatory processes. These compounds have shown potential for use in positron emission tomography (PET) imaging of neuroinflammation, contributing to the early diagnosis and monitoring of neurological diseases (Damont et al., 2015).

Antitubercular Activity

Compounds bearing the 1,3,4-oxadiazole motif have been explored for their antitubercular activity. For example, a series of 5-(4-acetyl-5-(aryl)-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-(2-fluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-ones were synthesized and evaluated against Mycobacterium tuberculosis, with some showing significant inhibitory effects (Desai et al., 2016).

Fungicidal Activity

Investigations into thienopyridopyrimidine derivatives have revealed their fungicidal activity, demonstrating the versatility of pyrimidine-based compounds in addressing diverse biological targets (Liu & He, 2012).

Properties

IUPAC Name

5-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O3/c23-15-5-3-4-14(12-15)21-25-19(31-26-21)7-8-20(29)27-11-9-17-16(13-27)22(30)28-10-2-1-6-18(28)24-17/h1-6,10,12H,7-9,11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQMFLMXVKDCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)CCC4=NC(=NO4)C5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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